Phenyl dimethylsulfamate
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Overview
Description
Phenyl dimethylsulfamate is an organosulfur compound characterized by the presence of a phenyl group attached to a dimethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl dimethylsulfamate can be synthesized through the reaction of phenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Phenyl dimethylsulfamate undergoes various chemical reactions, including:
Aminolysis: This reaction involves the cleavage of the sulfamate ester bond by amines, leading to the formation of sulfonamides.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Requires strong nucleophiles and may involve the use of catalysts to enhance reaction rates.
Major Products Formed:
Sulfonamides: Formed through aminolysis reactions.
Substituted Phenyl Compounds: Result from nucleophilic substitution reactions.
Scientific Research Applications
Phenyl dimethylsulfamate has diverse applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs.
Catalysis: Employed in catalytic processes to facilitate specific chemical transformations.
Mechanism of Action
The mechanism of action of phenyl dimethylsulfamate involves its interaction with nucleophiles, leading to the cleavage of the sulfamate ester bond. This interaction is facilitated by the electron-withdrawing nature of the phenyl group, which stabilizes the transition state and promotes the reaction .
Comparison with Similar Compounds
Phenyl dimethylsulfamate can be compared with other organosulfur compounds such as:
Phenyl sulfamate: Similar structure but lacks the dimethyl groups, leading to different reactivity and applications.
Phenyl sulfonamide: Contains a sulfonamide group instead of a sulfamate, resulting in distinct chemical properties and uses.
Uniqueness: this compound’s unique combination of a phenyl group and a dimethylsulfamate moiety imparts specific reactivity patterns that are not observed in other related compounds. This makes it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
phenyl N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)13(10,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWKIYBTFHADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505814 |
Source
|
Record name | Phenyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66950-63-8 |
Source
|
Record name | Phenyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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